molecular formula C8H8N4S B161527 (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine CAS No. 139420-56-7

(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine

Cat. No. B161527
CAS RN: 139420-56-7
M. Wt: 192.24 g/mol
InChI Key: OGAJCDDSDIMJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains both a pyridine and a thiazole ring. It has been synthesized using various methods, and its synthesis and characterization have been extensively studied.

Mechanism of Action

The mechanism of action of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine depends on its specific application. In medicinal chemistry, this compound has been shown to inhibit the activity of specific enzymes and receptors involved in cancer cell growth and viral replication. In material science, (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine acts as a building block for the synthesis of functional materials with specific properties. In agriculture, this compound has been shown to affect plant growth and inhibit fungal growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine depend on its specific application. In medicinal chemistry, this compound has been shown to inhibit cancer cell growth and viral replication. In material science, (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine has been used as a building block for the synthesis of materials with specific properties. In agriculture, this compound has been shown to affect plant growth and inhibit fungal growth.

Advantages and Limitations for Lab Experiments

One of the advantages of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine is its potential as a building block for the synthesis of functional materials with specific properties. It has also been shown to have potential applications in medicinal chemistry and agriculture. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine. One of the future directions is the synthesis of new derivatives of this compound with improved properties for specific applications. Another future direction is the study of the mechanism of action of this compound in different applications. Additionally, the potential toxicity of this compound should be further studied to determine its suitability for various applications.

Synthesis Methods

(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine can be synthesized using various methods. One of the commonly used methods is the condensation reaction between 2-amino-4-(pyridin-2-yl)thiazole and hydrazine hydrate. This reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, or sublimation.

Scientific Research Applications

(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine has potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been studied for its anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and viruses by targeting specific enzymes and receptors. In material science, (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and coordination polymers. In agriculture, this compound has been studied for its potential as a plant growth regulator and as a fungicide.

properties

CAS RN

139420-56-7

Product Name

(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

(4-pyridin-2-yl-1,3-thiazol-2-yl)hydrazine

InChI

InChI=1S/C8H8N4S/c9-12-8-11-7(5-13-8)6-3-1-2-4-10-6/h1-5H,9H2,(H,11,12)

InChI Key

OGAJCDDSDIMJEX-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NN

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NN

synonyms

4-(2-PYRIDINYL)-2(3H)-THIAZOLONE HYDRAZONE

Origin of Product

United States

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